Synthesis of Dyes and Pigments: Anthranil acts as a precursor for various dyes and pigments used in various industries. Its derivatives, like anthraquinone and indigo, are essential components in dyes for textiles, paints, and plastics.
Development of Functional Materials: Researchers are actively investigating the use of anthranil in the development of functional materials with unique properties. For instance, anthranil derivatives have shown promising potential in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their ability to tune electrical and optical properties [].
Biochemistry and Microbiology
Intermediate in Biosynthesis: Anthranil is a crucial intermediate in the biosynthesis of tryptophan, an essential amino acid in all living organisms []. Studying the enzymes and pathways involved in anthranil biosynthesis helps researchers understand fundamental metabolic processes and identify potential targets for drug development.
Bacterial Signaling and Communication: Recent research suggests that anthranil might play a role in bacterial signaling and communication. Studies have shown that certain bacteria can utilize anthranil as a signaling molecule to regulate various cellular processes, including biofilm formation and antibiotic resistance [].
Environmental Science and Toxicology
Degradation Studies: Scientists use anthranil as a model compound to study the degradation of organic pollutants in the environment. By understanding the factors influencing its degradation, researchers can develop strategies for remediating contaminated sites [].
Toxicity and Bioaccumulation Potential: Anthranil is being investigated for its potential toxicity and bioaccumulation potential in various environmental compartments. This information is crucial for assessing the environmental impact of anthranil-containing products and developing regulations for their safe use and disposal [].
Anthranil is a colorless liquid with the molecular formula C7H5NO [].
It is an isomer of the more common benzoxazole and benzisoxazole, differing in the placement of the oxygen atom within the ring structure [].
Due to its structure, anthranil has limited research compared to its more stable isomers [].
Molecular Structure Analysis
Anthranil features a fused bicyclic ring system consisting of a benzene ring attached to an isoxazole ring [, ].
The key feature is the placement of the nitrogen atom adjacent to the oxygen atom in the isoxazole ring (2,1-position) []. This disrupts the aromaticity of the molecule, making it less stable than its isomers where the oxygen is positioned differently [].
Chemical Reactions Analysis
Synthesis: The exact synthesis route for anthranil is not readily available in scientific literature. However, considering its structure, potential synthetic pathways might involve reactions between precursors containing the benzene and isoxazole moieties [].
Decomposition: As an organic compound, anthranil might undergo thermal decomposition at high temperatures, breaking down into smaller molecules like carbon oxides, nitrogen oxides, and hydrocarbons.
Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory.; H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Irritant
Other CAS
271-58-9
Wikipedia
2,1-benzisoxazole
Dates
Modify: 2023-08-15
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